N-(2,5-dimethylphenyl)-2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as ethanesulfonyl, fluorophenyl, and furan-2-yl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the ethanesulfonyl group, and subsequent substitution reactions to attach the fluorophenyl and furan-2-yl groups. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzyl halides, and furan derivatives. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or heterocyclic groups.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases or conditions.
Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and pathways involved are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with different substituents. Examples include:
- N-(2,5-DIMETHYLPHENYL)-2-(METHANESULFONYL)-5-{[(2-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
- N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(2-BROMOPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl and furan-2-yl groups may contribute to unique binding interactions and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C27H27FN4O4S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-ethylsulfonyl-5-[(2-fluorophenyl)methyl-(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C27H27FN4O4S/c1-4-37(34,35)27-29-15-24(25(31-27)26(33)30-23-14-18(2)11-12-19(23)3)32(17-21-9-7-13-36-21)16-20-8-5-6-10-22(20)28/h5-15H,4,16-17H2,1-3H3,(H,30,33) |
InChI Key |
IDOMOMRVUOTVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)C)N(CC3=CC=CC=C3F)CC4=CC=CO4 |
Origin of Product |
United States |
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